molecular formula C13H11BrN2O5S B3569770 4-bromo-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide

4-bromo-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide

Cat. No.: B3569770
M. Wt: 387.21 g/mol
InChI Key: XLRUWWWLDOWMCL-UHFFFAOYSA-N
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Description

4-bromo-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide is an organic compound with the molecular formula C13H11BrN2O5S and a molecular weight of 387.21 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide typically involves the bromination of a precursor compound followed by sulfonamide formation. One common method involves the reaction of 2-methoxy-5-nitroaniline with bromine in the presence of a suitable solvent to introduce the bromine atom. The resulting intermediate is then reacted with benzenesulfonyl chloride under basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: 4-amino-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide.

    Oxidation: 4-bromo-N-(2-hydroxy-5-nitrophenyl)benzenesulfonamide.

Scientific Research Applications

4-bromo-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, thereby modulating the activity of the target molecule. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide is unique due to the combination of its bromine, methoxy, and nitro substituents, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

4-bromo-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O5S/c1-21-13-7-4-10(16(17)18)8-12(13)15-22(19,20)11-5-2-9(14)3-6-11/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRUWWWLDOWMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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